molecular formula C19H24N2O2 B5666354 (2,5-DIMETHYL-3-FURYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE

(2,5-DIMETHYL-3-FURYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5666354
M. Wt: 312.4 g/mol
InChI Key: HKNFVDVNHWGNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,5-DIMETHYL-3-FURYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is a complex organic compound characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and a piperazine ring attached to a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-DIMETHYL-3-FURYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

(2,5-DIMETHYL-3-FURYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2,5-DIMETHYL-3-FURYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2,5-DIMETHYL-3-FURYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (2,5-DIMETHYL-3-FURYL)METHYLAMINE: Similar structure but with a methylamine group instead of a piperazine ring.

    4-HYDROXY-2,5-DIMETHYL-3(2H)-FURANONE: Contains a hydroxyl group and is known for its flavor properties.

Uniqueness

(2,5-DIMETHYL-3-FURYL)[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]METHANONE is unique due to its combination of a furan ring and a piperazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-6-5-7-18(15(13)3)20-8-10-21(11-9-20)19(22)17-12-14(2)23-16(17)4/h5-7,12H,8-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNFVDVNHWGNSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(OC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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